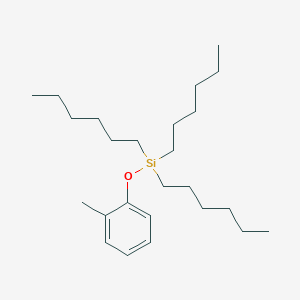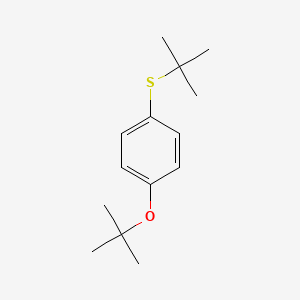
Hexacosyl hexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexacosyl hexadecanoate, also known as hexadecyl hexadecanoate, is a long-chain fatty acid ester. It is a waxy substance that is commonly found in natural sources such as beeswax and certain plant species. This compound is known for its hydrophobic properties and is used in various industrial and cosmetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexacosyl hexadecanoate can be synthesized through the esterification of hexadecanoic acid (palmitic acid) with hexacosanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods
In industrial settings, this compound is produced through a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is monitored to ensure complete conversion. The product is then purified using industrial-scale purification techniques such as vacuum distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Hexacosyl hexadecanoate primarily undergoes hydrolysis and transesterification reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce hexadecanoic acid and hexacosanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Common reagents include water and either hydrochloric acid or sodium hydroxide as catalysts. The reaction is typically carried out at elevated temperatures.
Transesterification: Methanol or ethanol is commonly used as the alcohol, with sodium methoxide or potassium hydroxide as catalysts. The reaction is performed under reflux conditions.
Major Products
Hydrolysis: Hexadecanoic acid and hexacosanol.
Transesterification: A different ester and alcohol, depending on the reactants used.
Scientific Research Applications
Hexacosyl hexadecanoate has various applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: It is studied for its role in the structure and function of biological membranes.
Medicine: It is investigated for its potential use in drug delivery systems due to its hydrophobic properties.
Industry: It is used in the formulation of cosmetics, lubricants, and coatings due to its waxy nature and stability.
Mechanism of Action
Hexacosyl hexadecanoate exerts its effects primarily through its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long hydrocarbon chains allow it to interact with other hydrophobic molecules, making it useful in various applications such as drug delivery and cosmetics.
Comparison with Similar Compounds
Hexacosyl hexadecanoate is similar to other long-chain fatty acid esters such as cetyl palmitate and stearyl stearate. it is unique in its specific chain length and the combination of hexadecanoic acid and hexacosanol, which gives it distinct physical and chemical properties.
Similar Compounds
Cetyl palmitate: An ester of hexadecanoic acid and hexadecanol, commonly used in cosmetics.
Stearyl stearate: An ester of octadecanoic acid and octadecanol, used in lubricants and coatings.
This compound stands out due to its specific chain length and the resulting properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
60007-87-6 |
|---|---|
Molecular Formula |
C42H84O2 |
Molecular Weight |
621.1 g/mol |
IUPAC Name |
hexacosyl hexadecanoate |
InChI |
InChI=1S/C42H84O2/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-29-31-33-35-37-39-41-44-42(43)40-38-36-34-32-30-28-16-14-12-10-8-6-4-2/h3-41H2,1-2H3 |
InChI Key |
BAIZLGVGMIENLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Chloro[bis(pentachlorophenyl)]thallane](/img/structure/B14613830.png)
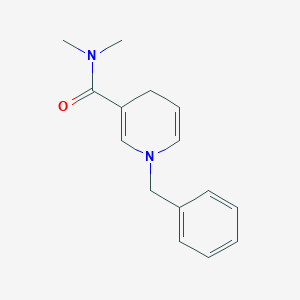

![1-[2-(4-Fluorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14613848.png)

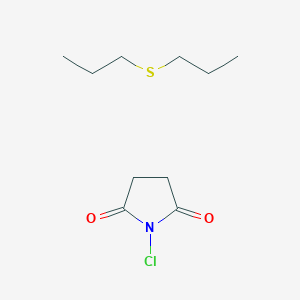

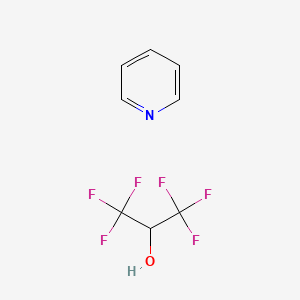
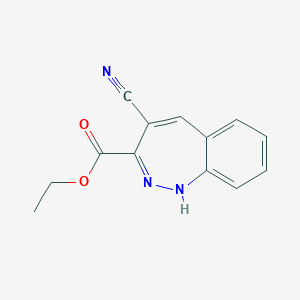
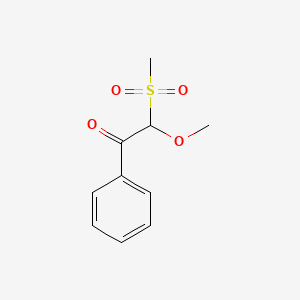
![1-[2-(2,4-Dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B14613890.png)
